molecular formula C6H9Br B053951 1-Bromo-3-methylidenecyclopentane CAS No. 120159-46-8

1-Bromo-3-methylidenecyclopentane

Cat. No. B053951
M. Wt: 161.04 g/mol
InChI Key: IALAAMUTGNFXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-methylidenecyclopentane is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In

Mechanism Of Action

The mechanism of action of 1-Bromo-3-methylidenecyclopentane is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic species in the reaction mixture. This reaction results in the formation of new bonds, which are critical for the synthesis of complex organic molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Bromo-3-methylidenecyclopentane. However, it has been found to be a highly reactive compound that can react with a wide range of electrophilic species. This reactivity can result in the formation of toxic by-products, which can have adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Bromo-3-methylidenecyclopentane in lab experiments is its high reactivity. This reactivity makes it an ideal reagent for the synthesis of complex organic molecules. However, this compound is also highly reactive towards water and other nucleophiles, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-Bromo-3-methylidenecyclopentane. One potential area of research is the development of new synthetic methods that can improve the efficiency and selectivity of the synthesis process. Another potential area of research is the investigation of the biological activity of this compound, particularly in the development of new drugs.
Conclusion:
In conclusion, 1-Bromo-3-methylidenecyclopentane is a highly reactive compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential applications in medicinal chemistry. While there is limited information available on the biochemical and physiological effects of this compound, its high reactivity makes it an ideal reagent for the synthesis of complex organic molecules. There are several future directions for the research of 1-Bromo-3-methylidenecyclopentane, including the development of new synthetic methods and the investigation of its biological activity.

Synthesis Methods

The synthesis of 1-Bromo-3-methylidenecyclopentane involves the reaction of cyclopentanone with bromine in the presence of a strong base. This reaction results in the formation of 1-Bromo-3-methylidenecyclopentane as the main product. The reaction mechanism involves the formation of an enolate intermediate, which then reacts with bromine to form the desired product.

Scientific Research Applications

1-Bromo-3-methylidenecyclopentane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules. This compound is also used in medicinal chemistry research, where it has been found to have potential applications in the development of new drugs.

properties

CAS RN

120159-46-8

Product Name

1-Bromo-3-methylidenecyclopentane

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromo-3-methylidenecyclopentane

InChI

InChI=1S/C6H9Br/c1-5-2-3-6(7)4-5/h6H,1-4H2

InChI Key

IALAAMUTGNFXGU-UHFFFAOYSA-N

SMILES

C=C1CCC(C1)Br

Canonical SMILES

C=C1CCC(C1)Br

synonyms

Cyclopentane, 1-bromo-3-methylene- (9CI)

Origin of Product

United States

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